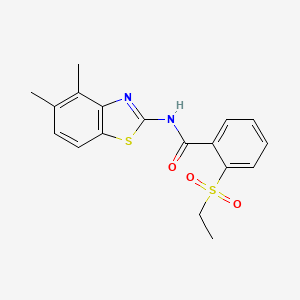
5-(azidomethyl)-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(azidomethyl)-2H-1,3-benzodioxole is an organic compound featuring an azide group attached to a benzodioxole ring
作用机制
Target of Action
Azido compounds are often used in photoaffinity labeling (pal) methods, which can identify the target molecules of various bioactive compounds .
Mode of Action
Azido-modified nucleosides, which share a similar azido group, are known to incorporate into rna and dna, disrupting rna metabolism and inhibiting protein and dna synthesis .
Biochemical Pathways
Biochemical pathways generally involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
It’s worth noting that certain azido impurities have been found in some pharmaceuticals and have tested positive in bacterial mutagenicity tests .
Action Environment
For instance, the presence of potentially mutagenic azido impurities in certain pharmaceuticals has led to recalls as a precautionary measure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-2H-1,3-benzodioxole typically involves the introduction of an azide group to a benzodioxole precursor. One common method is the reaction of a benzodioxole derivative with sodium azide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the azidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azide compounds .
化学反应分析
Types of Reactions
5-(azidomethyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Alkynes: React with the azide group in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azide group to an amine.
Major Products
Triazoles: Formed from cycloaddition reactions.
科学研究应用
5-(azidomethyl)-2H-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the development of polymers and other materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
相似化合物的比较
Similar Compounds
Phenyl Azide: Another azide compound with similar reactivity.
3-Azido-5-(azidomethyl)benzene: A compound with two azide groups, offering different reactivity patterns.
Uniqueness
5-(azidomethyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
属性
IUPAC Name |
5-(azidomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUJEPDPWZZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)





![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B3009329.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
